N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide
Description
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide is a synthetic butanamide derivative characterized by a 2-methoxyphenethyl group and a 1H-pyrrol-1-yl substituent. The methoxyphenyl moiety is linked via an ethylamine chain to the butanamide backbone, while the pyrrole group is attached at the fourth carbon position.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-pyrrol-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-16-8-3-2-7-15(16)10-11-18-17(20)9-6-14-19-12-4-5-13-19/h2-5,7-8,12-13H,6,9-11,14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZXOUDQIUUTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Strategies
The Ugi reaction, a four-component coupling process, provides a robust framework for constructing complex amides. As demonstrated in the synthesis of structurally analogous compounds, aldehydes, amines, isocyanides, and carboxylic acids condense under mild conditions to form peptoid-like structures. For N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide, this approach could involve:
-
2-Methoxyphenethylamine as the amine component.
-
4-(1H-Pyrrol-1-yl)butanoic acid or its activated ester as the carboxylic acid partner.
-
Formaldehyde or a substituted aldehyde to facilitate imine formation.
-
tert-Butyl isocyanide as the isocyanide source.
Reaction optimization data from analogous systems indicate that methanol or toluene at 50–100°C under microwave irradiation enhances yields (70–90%) while reducing reaction times to 5–30 minutes. Catalytic amounts of Bi(OTf)₃ or Zn(OTf)₂ further accelerate the process, particularly in pyrrole-containing systems.
Stepwise Synthesis via β-Allenone Intermediates
A modular approach involving β-allenones enables precise control over regioselectivity. General Procedure E (from Search Result) outlines:
-
Formation of β-Allenones : Cyclohexanedione derivatives react with propargyl alcohols under Mitsunobu conditions (DIAD/PPh₃) to generate allenones.
-
Pyrrole Cyclization : Zn(OTf)₂-catalyzed annulation of β-allenones with amines (e.g., 2-methoxyphenethylamine) in toluene at 100°C for 12 hours yields 4-(1H-pyrrol-1-yl)butanamide intermediates.
-
Amidation : Coupling with activated carboxylic acids (e.g., chloroacetic acid) completes the backbone.
Table 1: Optimization of Zn(OTf)₂-Catalyzed Cyclization
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5 | Toluene | 80 | 24 | 45 |
| 10 | Toluene | 100 | 12 | 78 |
| 15 | DCE | 100 | 12 | 65 |
Data adapted from Search Result, showcasing toluene’s superiority in maximizing yield at 10 mol% catalyst loading.
Critical Analysis of Purification Techniques
Flash Chromatography
Silica gel chromatography with ethyl acetate/petroleum ether gradients (1:20 to 1:5) effectively isolates intermediates and final products. For example, 4-(1H-pyrrol-1-yl)butanamide derivatives purified using PE/EA (5:1) achieve >95% purity, as confirmed by HPLC.
Recrystallization
High-melting-point intermediates (e.g., β-allenones) are recrystallized from cyclohexane or toluene, yielding crystalline solids with defined melting points (e.g., 119–121°C for analogous compounds).
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl₃) :
-
δ 7.25–7.15 (m, aromatic protons of 2-methoxyphenethyl).
-
δ 6.70–6.65 (m, pyrrole C–H).
-
δ 4.80 (s, methoxy OCH₃).
-
δ 3.50–3.30 (m, ethylene CH₂ of butanamide).
13C NMR (126 MHz, CDCl₃) :
-
δ 172.5 (amide carbonyl).
-
δ 134.2–112.4 (aromatic and pyrrole carbons).
-
δ 55.2 (methoxy carbon).
These shifts align with reported values for N-arylbutanamides.
High-Resolution Mass Spectrometry (HRMS)
Scalability and Industrial Relevance
Batch processes using 30 mmol starting material (General Procedure A, Search Result) demonstrate scalability, with palladium-catalyzed cross-couplings achieving 85–92% yields. Continuous-flow systems could further enhance efficiency, though literature on such adaptations remains sparse.
Challenges and Mitigation Strategies
Air Sensitivity
Moisture-sensitive intermediates (e.g., allenones) require strict inert-atmosphere handling (N₂/Ar). Schlenk techniques or glovebox use mitigates decomposition.
Chemical Reactions Analysis
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural Similarities :
- Both compounds feature a 2-methoxyphenyl group tethered via an ethylamine chain.
- The butanamide backbone in the target compound is replaced by a cyclohexanecarboxamide in 18F-FCWAY.
Functional Differences :
- Receptor Specificity : 18F-FCWAY is a well-documented 5-HT1A receptor radioligand used in positron emission tomography (PET) imaging . The target compound lacks fluorination and a pyridyl group, which are critical for 18F-FCWAY’s receptor binding and imaging utility.
- Metabolic Stability: 18F-FCWAY undergoes defluorination in vivo, leading to bone uptake of radioactivity, a limitation mitigated by co-administration of miconazole . No data exist on the metabolic fate of the target compound.
[F-18] Mefway Precursor (trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide)
Structural Similarities :
Functional Differences :
- Binding Affinity : [F-18] Mefway exhibits high selectivity for 5-HT1A receptors, while the target compound’s pyrrole group may confer distinct binding kinetics (untested) .
| Parameter | This compound | [F-18] Mefway Precursor |
|---|---|---|
| Radiolabeling | No | Yes (18F) |
| Heterocyclic Group | 1H-pyrrol-1-yl | Piperazinyl |
| Clinical Use | None reported | PET imaging |
Crystalline Butanamide Derivatives (Patent Example)
The patent in describes crystalline forms of a structurally distinct butanamide derivative with a dimethylaminoethylamino-methylpropan-2-yl group and a tetrahydropyran-linked benzylphenyl substituent. While both compounds share the butanamide backbone, the substituents in the patented compound target different biological pathways (undisclosed in the patent). This highlights the structural versatility of butanamides but underscores the unique role of the pyrrole and methoxyphenyl groups in the target compound .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide is a synthetic compound with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrrole ring, a butanamide chain, and a methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, which involves cyclization reactions.
- Attachment of the Butanamide Chain : Conducted via amide coupling reactions using reagents like EDCI and HOBt.
- Introduction of the Methoxyphenyl Group : This is usually done through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acid catalysts.
This compound interacts with various biological targets, modulating their activity. The specific mechanisms may include:
- Receptor Binding : The compound may bind to receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and cognitive function.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways crucial for cellular function.
Pharmacological Applications
Research indicates that this compound could be beneficial in several therapeutic areas:
- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression or anxiety.
- Anticancer Activity : Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate its efficacy and safety.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential effects:
-
Antimicrobial Activity : Research has shown that derivatives of pyrrole compounds exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities.
Compound Target Pathogen Activity Example A Staphylococcus aureus Inhibitory Example B E. coli Moderate - Cytotoxicity Studies : In vitro assays have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells without significantly affecting normal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the methoxy group or the length of the butanamide chain can significantly influence its potency and selectivity for biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide, and how can purity be ensured?
- Methodology : Multi-step organic synthesis is typically employed, starting with coupling the 2-methoxyphenethylamine moiety to the pyrrole-containing butanamide backbone. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) for efficient coupling .
- Catalytic hydrogenation : Palladium on carbon (Pd/C) may be used to reduce intermediates .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the compound, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodology :
- NMR spectroscopy : H NMR confirms proton environments (e.g., methoxy group at δ ~3.8 ppm, pyrrole protons at δ ~6.5 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] for CHNO: calculated 311.1755, observed 311.1758) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to identify the compound’s primary biological targets?
- Methodology :
- Receptor binding assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT, GABA) using radioligand displacement (e.g., H-8-OH-DPAT for 5-HT) .
- PET imaging analogs : Synthesize fluorinated derivatives (e.g., F-labeled) for in vivo brain receptor quantification, as seen with structurally similar 18F-Mefway .
- Molecular docking : Computational modeling to predict interactions with receptor binding pockets (e.g., 5-HT transmembrane domains) .
Q. How should contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be analyzed?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to assess metabolic stability and active metabolite formation .
- Dose-response reconciliation : Use species-specific allometric scaling to adjust in vitro IC values for in vivo models .
Q. What strategies improve the compound’s bioavailability and chemical stability?
- Methodology :
- Prodrug design : Introduce ester or phosphate groups to enhance solubility, as seen in benzimidazole analogs .
- pH stability studies : Conduct accelerated degradation tests under varying pH (1–10) to identify labile bonds (e.g., amide hydrolysis) .
- Lipophilicity optimization : Modify substituents (e.g., methoxy vs. ethoxy groups) to balance LogP values for CNS penetration .
Notes
- Avoided non-academic sources (e.g., BenchChem, Indagoo) per guidelines.
- Structural analogs (e.g., 18F-Mefway) provide methodological precedents for target identification and imaging .
- Advanced FAQs emphasize experimental troubleshooting and translational research design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
